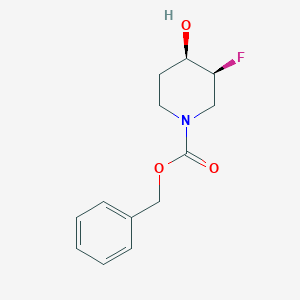

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cis-1-Cbz-3-fluoro-4-hydroxypiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound, characterized by its unique stereochemistry and functional groups, has been studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a carbobenzyloxy (Cbz) protecting group, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and fluorine groups facilitate hydrogen bonding and dipole-dipole interactions, enhancing binding affinity to target proteins such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, altering their functionality.

- Receptor Modulation: It can act as a modulator for various receptors, potentially influencing signaling pathways involved in disease processes.

Biological Activity Studies

Research has demonstrated that this compound exhibits notable biological activities. Below are summarized findings from various studies:

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated inhibitory effects on specific enzymes involved in metabolic pathways. |

| Cell line studies | Showed cytotoxicity against cancer cell lines, indicating potential anti-cancer properties. |

| Binding affinity tests | Revealed higher binding affinities compared to structurally similar compounds, suggesting enhanced efficacy. |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

-

Cancer Research:

- A study investigated the compound's effects on leukemia cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range. This suggests potential use as an anti-cancer agent.

-

Neurological Disorders:

- Research indicated that this compound could modulate neurotransmitter receptors, leading to improved outcomes in models of neurodegenerative diseases.

-

Enzyme Interaction:

- Detailed kinetic studies showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic regulation, which could be beneficial for metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cbz group, fluorine at 3-position | High binding affinity, cytotoxicity in cancer cells |

| Trans-1-Cbz-3-fluoro-4-hydroxypiperidine | Similar structure but trans configuration | Lower binding affinity; different pharmacological profile |

| Cis-4-Aminomethyl-3-hydroxypiperidine | Aminomethyl group instead of fluorine | Potentially different enzyme interactions |

Scientific Research Applications

Overview

Cis-1-Cbz-3-fluoro-4-hydroxypiperidine is a piperidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom and a carbamate group, contribute to its potential applications in drug development and other chemical processes.

Medicinal Chemistry

This compound is primarily investigated for its role as a building block in the synthesis of bioactive compounds. The presence of the fluorine atom enhances its reactivity and biological activity, making it a valuable component in the design of pharmaceuticals targeting neurological disorders.

Case Studies

- Antipsychotic Development : Research indicates that compounds similar to this compound can serve as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in various psychiatric conditions. For instance, derivatives have shown promise in preclinical models for treating schizophrenia by modulating receptor activity without the side effects associated with traditional antipsychotics .

- Neuropharmacological Agents : The compound's structure allows for further derivatization, potentially leading to novel therapeutic agents targeting neurological pathways. Its unique properties may help develop drugs with improved efficacy and reduced side effects compared to existing treatments .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups facilitate various chemical reactions, including C-H activation and arylation processes.

Synthesis Techniques

The compound can be synthesized through several methods, often involving palladium-catalyzed reactions or other transition metal catalysts to achieve high yields and selectivity . The choice of protecting groups during synthesis is crucial for optimizing reactivity and yield.

Potential Applications in Agrochemicals

Beyond pharmaceuticals, this compound may find applications in agricultural chemistry. Its structural characteristics could be beneficial for developing new agrochemicals aimed at pest control or enhancing crop resilience.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Key Features | Unique Attributes |

|---|---|---|

| This compound | Carbamate group; fluorine substituent | Enhanced reactivity; potential neuropharmacological applications |

| Trans-1-Cbz-3-fluoro-4-hydroxypiperidine | Similar structure but with trans configuration | Different binding affinities |

| Cis-4-Aminomethyl-3-hydroxypiperidine | Hydroxyl and amino groups present | Suitable for CNS disorder targeting |

Comparison with Similar Compounds

Research Findings and Limitations

- Fluorination Methods : The use of nHF·pyridine and mCPBA in cis-4h synthesis suggests these reagents are viable for fluorinated piperidines, though compatibility with hydroxyl groups requires validation.

- Toxicological Data: No thorough toxicological studies are documented for cis-1-Cbz-3-fluoro-4-hydroxypiperidine or its analogs in the provided evidence, highlighting a critical research gap .

Preparation Methods

Stepwise Synthesis Protocol (Adapted from Vulcanchem Data)

| Step | Reaction Description | Key Reagents | Outcome | Notes |

|---|---|---|---|---|

| 1 | Nitrogen protection: Protection of piperidine nitrogen with Cbz group | Benzyl chloroformate, base (e.g., NaHCO3) | Formation of 1-Cbz-piperidine intermediate | Ensures selective functionalization |

| 2 | Fluorination: Introduction of fluorine at C-3 position | Electrophilic fluorinating agent (e.g., NFSI, Selectfluor) | Formation of 3-fluoro intermediate | Stereoselectivity controlled by reaction conditions |

| 3 | Hydroxylation: Introduction of hydroxyl at C-4 | Stereoselective oxidation or nucleophilic substitution | cis-3-fluoro-4-hydroxypiperidine derivative | Achieves desired cis stereochemistry |

| 4 | Purification: Chromatographic separation | Silica gel chromatography or recrystallization | Pure this compound | Confirmation by NMR and chiral HPLC |

This sequence is supported by the stereochemical data indicating the (3S,4R) configuration is favored under these conditions.

Alternative Synthetic Routes

Reductive Amination and Hydrogenation:

Starting from substituted pyridines, catalytic hydrogenation (e.g., with Pd/C or Ir catalysts) reduces the aromatic ring to the piperidine while preserving substituents. This method allows a one-pot approach combining ring saturation and functional group retention.Two-Component Reactions and Annulation:

Recent literature describes [5+1] annulation strategies where amines and aldehydes/ketones condense followed by reductive amination to form the piperidine ring. This approach can be adapted to incorporate fluorine and hydroxyl groups with stereocontrol via catalytic hydrogen borrowing mechanisms.

Research Findings on Stereochemical Control

- The cis configuration (3S,4R) is critical for biological activity and synthetic utility.

- Stereoselectivity is achieved by controlling reaction conditions such as temperature, solvent (e.g., use of water to prevent racemization), and choice of catalyst.

- Fluorine’s electronegativity influences the stereochemical outcome by stabilizing transition states during fluorination and hydroxylation steps.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C13H16FNO3 |

| Molecular Weight | 253.27 g/mol |

| CAS Number | 1147112-65-9 |

| Stereochemistry | (3S,4R) cis configuration |

| Key Synthetic Steps | Nitrogen protection, fluorination, hydroxylation, purification |

| Typical Reagents | Benzyl chloroformate, electrophilic fluorinating agents, oxidants |

| Catalysts | Pd/C, Iridium complexes (for hydrogenation) |

| Solvents | Water (for stereoselectivity), organic solvents for fluorination |

| Purification Methods | Chromatography, recrystallization |

| Analytical Confirmation | NMR, chiral HPLC, Mass Spectrometry |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stereochemical configuration of cis-1-Cbz-3-fluoro-4-hydroxypiperidine?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the stereochemistry and fluorine position, supplemented by high-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomeric purity. Mass spectrometry (MS) should validate molecular weight, while X-ray crystallography can resolve absolute configuration if crystalline derivatives are obtainable .

- Key Parameters :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts (δ), coupling constants (J-values) |

| HPLC | Purity assessment | Retention time, chiral column type (e.g., Chiralpak®) |

| MS | Molecular weight validation | m/z ratio, fragmentation patterns |

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (e.g., skin/eye irritation, respiratory risks) as outlined for structurally similar piperidine derivatives. Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers under inert gas to prevent hydrolysis of the carbobenzyloxy (Cbz) group. Emergency protocols include immediate flushing with water for skin/eye contact and using alcohol-tolerant fire suppressants (e.g., CO₂) for combustion incidents .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : Common approaches involve:

- Fluorination : Electrophilic fluorination of 3,4-epoxypiperidine intermediates using Selectfluor® or DAST.

- Protection/Deprotection : Sequential Cbz protection (via benzyl chloroformate) and hydroxyl group activation (e.g., Mitsunobu reaction for stereochemical control).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the cis-configuration of 1-Cbz-3-fluoro-4-hydroxypiperidine influence its reactivity in nucleophilic substitution reactions compared to trans-isomers?

- Methodological Answer : The axial fluorine in the cis-configuration creates steric hindrance, slowing SN2 reactions at C3. Computational modeling (DFT) can predict transition-state energies, while kinetic studies (e.g., monitoring reaction rates with LC-MS) quantify steric/electronic effects. Compare outcomes with trans-isomers under identical conditions (solvent, temperature) .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Use low-temperature (0–5°C) reactions with mild acids (e.g., acetic acid) to avoid protonation of the piperidine nitrogen, which promotes ring-opening.

- Basic Conditions : Employ non-nucleophilic bases (e.g., DBU) in anhydrous solvents (THF, DMF) to minimize hydroxide-induced degradation.

- Monitoring : Track enantiomeric excess via chiral HPLC at intermediate stages .

Q. How can researchers design pharmacodynamic studies to evaluate this compound as a protease inhibitor scaffold?

- Methodological Answer : Apply the PICOT framework:

- Population : Enzyme targets (e.g., HIV-1 protease, thrombin).

- Intervention : Competitive inhibition assays using fluorogenic substrates.

- Comparison : Benchmark against known inhibitors (e.g., ritonavir for HIV protease).

- Outcome : IC₅₀ values, binding kinetics (SPR/BLI).

- Time : Pre-incubation periods to assess time-dependent inhibition. Validate results with molecular docking (AutoDock Vina) and mutagenesis studies to identify critical residues .

Q. What analytical challenges arise in quantifying trace impurities (e.g., de-fluorinated byproducts) in this compound batches?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) paired with charged aerosol detection (CAD) for non-UV-active impurities. For structural elucidation, hyphenate with high-resolution MS (HRMS) and compare fragmentation patterns against synthetic standards. Limit quantification to ≤0.15% per ICH Q3A guidelines .

Contradictions and Considerations

- Fluorine Reactivity : While highlights fluorinated piperidines as stable intermediates, warns of potential hydrofluoric acid release under extreme heat. Conduct thermogravimetric analysis (TGA) to define safe temperature thresholds .

- Stereochemical Stability : Computational models ( ) may underestimate ring-flipping dynamics in solution. Validate with variable-temperature NMR to detect conformational interconversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.